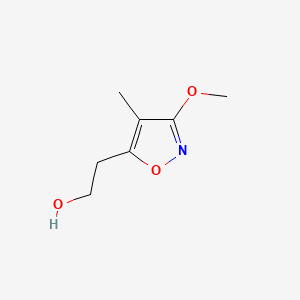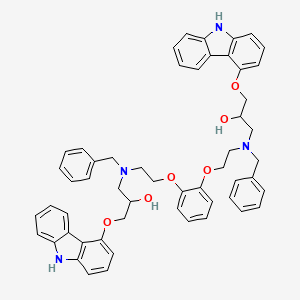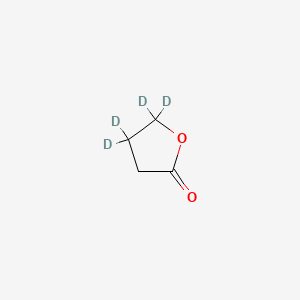
γ-丁内酯-d4
概述
描述
Gamma-Butyrolactone (GBL) is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor . It is the simplest 4-carbon lactone and is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone . In humans, GBL acts as a prodrug for gamma-hydroxybutyric acid (GHB) and is often used as a recreational drug .
Synthesis Analysis
Gamma-Butyrolactone is produced industrially by dehydrogenation of 1,4-butanediol at a temperature of 180–300 °C and atmospheric pressure in the presence of a copper catalyst . Recent advances in the construction of gamma-butyrolactone have been reported, considering synthetic efficiency, feasibility, and green chemistry .Molecular Structure Analysis
The molecular formula of gamma-Butyrolactone is C4H6O2 . It is a five-membered lactone moiety, which consists of an aliphatic five-member ring with four carbon atoms, one oxygen atom, and bears a ketone group on the carbon adjacent to the oxygen atom .Chemical Reactions Analysis
Gamma-Butyrolactone is a precursor of gamma-hydroxybutyric acid (GHB). It blocks dopamine release by blocking impulse flow in dopaminergic neurons .Physical And Chemical Properties Analysis
Gamma-Butyrolactone has a molar mass of 86.090 g·mol−1. It has a density of 1.1286 g/mL at 15 °C, and 1.1296 g/mL at 20 °C. It has a melting point of −43.53 °C and a boiling point of 204 °C .科学研究应用
1. 在抗生素产生和分化中的作用
GBL 特别参与调节链霉菌属中的抗生素产生和形态分化。它作为一种小的信号分子发挥作用,其分子机制最近已得到阐明。这一发现突出了 GBL 在调节特定抗生素生物合成簇中的重要性 (Takano,2006)。
2. 在聚合物合成中的用途
高分子科学最近的进展已将 GBL 用于聚(γ-丁内酯)的合成,聚(γ-丁内酯)是一种理想的组织工程应用材料。这种聚合物的独特性能,如其玻璃化转变温度、熔点、拉伸强度和生物可吸收性,使其成为生物医学领域的重要材料 (Moore、Adhikari 和 Gunatillake,2005)。
3. 在催化不对称合成中的作用
GBL 在丁烯内酯和丁内酯的催化不对称合成中发挥作用。这些化合物是许多天然产物的核心,并表现出一系列的生物活性,使其对于开发治疗剂至关重要。涉及 GBL 的对映选择性合成方法一直是合成化学中的一个主要关注点 (Mao、Fañanás‐Mastral 和 Feringa,2017)。
4. 在共聚酯生物合成中的作用
GBL 用于共聚酯的生物合成,特别是在某些细菌产生聚(3-羟基丁酸-共-4-羟基丁酸)中。这些聚合物以其可生物降解性而闻名,并用于各种应用,包括医疗和环境技术 (Doi、Segawa 和 Kunioka,1990)。
5. 在储能电解质中的用途
GBL 是储能领域的重要溶剂。它用于高能锂电池和电容器的非水电解质中。其独特的性能影响各种盐的迁移率和离子缔合,这对于这些储能装置的性能至关重要 (Ue,1994)。
6. 在绿色溶剂研究中的应用
对 GBL 及其相关化合物的研究集中于它们作为替代绿色溶剂的潜力。这是因为它们具有良好的环境和毒理学特性,使其成为在各种工业应用中替代更危险溶剂的候选者 (Aparicio 和 Alcalde,2009)。
作用机制
安全和危害
属性
IUPAC Name |
4,4,5,5-tetradeuteriooxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c5-4-2-1-3-6-4/h1-3H2/i1D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJRWHAVMIAJKC-VEPVEJTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(=O)OC1([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
90.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
gamma-Butyrolactone-d4 | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details

















Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

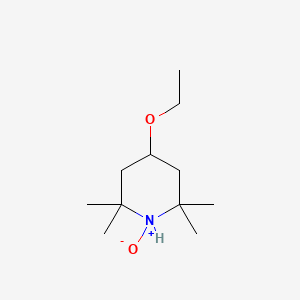

![5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide](/img/structure/B586690.png)
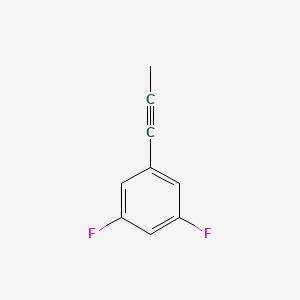
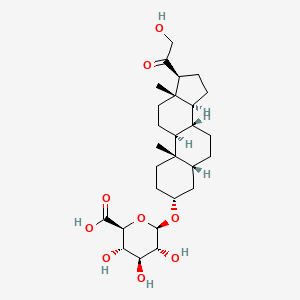
![[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B586696.png)
![6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester](/img/structure/B586702.png)

